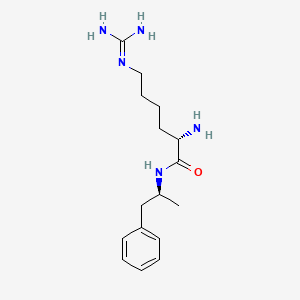

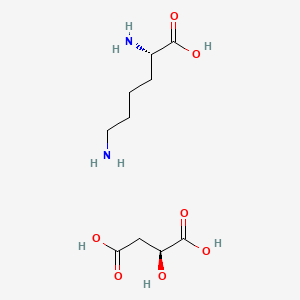

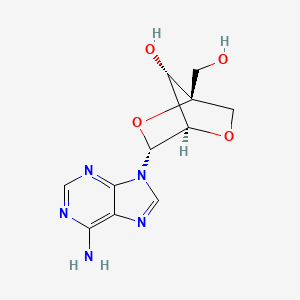

![molecular formula C24H27N7O2 B608692 6H-Pyrimido[4,5-b][1,4]benzodiazepin-6-one, 5,11-dihydro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-11-methyl- CAS No. 1234480-46-6](/img/structure/B608692.png)

6H-Pyrimido[4,5-b][1,4]benzodiazepin-6-one, 5,11-dihydro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-11-methyl-

Vue d'ensemble

Description

The compound is known as ERK5-IN-1, a potent selective ERK5 inhibitor . It inhibits EGFR-induced ERK5 autophosphorylation and ERK5 enzymatic activity . It could probably be used as an antitumor agent .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 459.54 . It has a predicted boiling point of 699.3±65.0 °C, and a predicted density of 1.268±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is solid and its color ranges from yellow to dark yellow .Applications De Recherche Scientifique

Cancer Research

XMD8-87 is a potent and selective inhibitor of Ack1 (Activated CDC42 kinase 1, TNK2), a kinase that regulates cellular attachment and migration . Its over-expression correlates with a more invasive phenotype of cancer cells and predisposition of primary tumor cells to metastasis . This makes XMD8-87 a promising candidate for cancer research, particularly in studying and combating aggressive forms of cancer.

Tumor Cell Proliferation

The compound has been found to inhibit murine Ba/F3 tumor cells having leukemia-associated TNK2 mutations . It inhibited TNK2 D163E cells with an IC50 value of 38 nM and TNK2 R806Q cells with an IC50 value of 113 nM . This suggests its potential use in studying and treating certain types of leukemia.

Lung Adenocarcinoma Treatment

ACK1-B19, another name for the compound, has been found to inhibit kinase activity of ACK1 by monitoring EGF-induced autophosphorylation in HEK293 cell at 2 μM . B19 completely inhibited lung cancer cell A549 growth at 10 μM . This indicates its potential application in the treatment of lung adenocarcinoma.

ERK5 Inhibition

The compound is also known as ERK5-IN-1, a potent selective ERK5 inhibitor, inhibiting EGFR-induced ERK5 autophosphorylation and ERK5 enzymatic activity . This suggests its potential use in research related to the ERK5 pathway, which is implicated in various cellular processes.

Autophagy Regulation

Research has revealed the regulatory role of ACK1 in autophagy . The compound, being an ACK1 inhibitor, could potentially be used in studies related to autophagy, a cellular process involved in the degradation and recycling of cellular components.

Drug Sensitivity Prediction

A risk signature from ACK1-related autophagy genes robustly predicted survival and drug sensitivity in lung adenocarcinoma . As an ACK1 inhibitor, the compound could potentially be used in research related to drug sensitivity in cancer treatment.

Mécanisme D'action

- Overexpression of TNK2 correlates with a more invasive phenotype in cancer cells and predisposes primary tumor cells to metastasis .

- XMD8-87 inhibits TNK2 phosphorylation. It potently blocks the activity of TNK2 mutants, specifically the D163E and R806Q mutations found in solid tumor types .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O2/c1-29-10-12-31(13-11-29)16-8-9-18(21(14-16)33-3)27-24-25-15-19-22(28-24)30(2)20-7-5-4-6-17(20)23(32)26-19/h4-9,14-15H,10-13H2,1-3H3,(H,26,32)(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLHCXISMKHLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6H-Pyrimido[4,5-b][1,4]benzodiazepin-6-one, 5,11-dihydro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-11-methyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes XMD8-87 a potentially valuable compound in leukemia research?

A1: XMD8-87 has been identified as a potent and selective inhibitor of Tyrosine Kinase Nonreceptor 2 (TNK2). [, ] TNK2 mutations have been linked to leukemia development and progression, making them potential therapeutic targets. [] Preclinical studies suggest that XMD8-87 shows promise in inhibiting the growth of leukemia cells harboring these specific mutations. [] This positions XMD8-87 as a potential lead compound for developing targeted therapies for leukemia patients with TNK2 mutations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

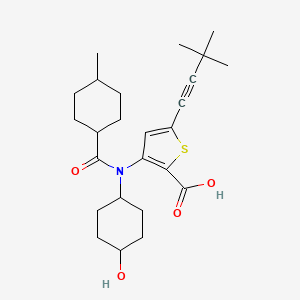

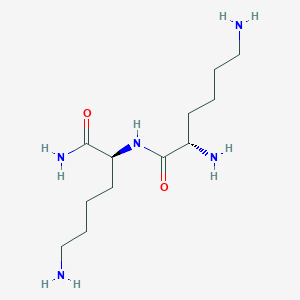

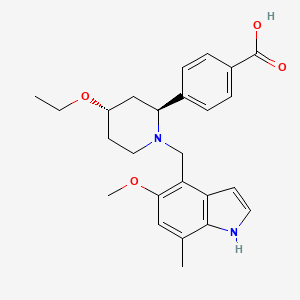

![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)

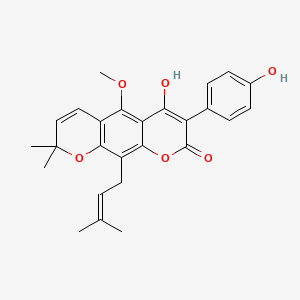

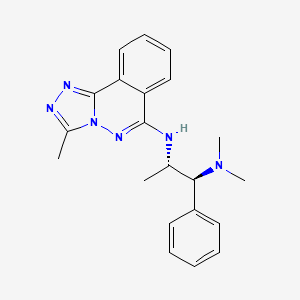

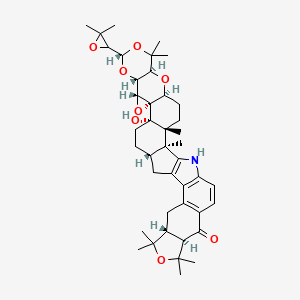

![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)